molecular formula C28H25N3O4S2 B12141851 Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12141851
M. Wt: 531.6 g/mol
InChI Key: IBNCJCVDZOIDQF-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS RN: 577765-14-1, InChIKey: IBNCJCVDZOIDQF-UHFFFAOYSA-N) features a benzothieno[2,3-d]pyrimidin core with a 4-oxohexahydro scaffold. Key structural elements include:

  • Thioacetamide linkage (-S-CH2-CO-NH-): Enhances hydrogen-bonding capacity and metabolic stability.
  • N-(2-Methoxy-3-dibenzofuranyl) group: A dibenzofuran moiety with methoxy substitution, likely improving lipophilicity and π-π stacking interactions .

Properties

Molecular Formula

C28H25N3O4S2

Molecular Weight

531.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C28H25N3O4S2/c1-3-12-31-27(33)25-17-9-5-7-11-23(17)37-26(25)30-28(31)36-15-24(32)29-19-14-21-18(13-22(19)34-2)16-8-4-6-10-20(16)35-21/h3-4,6,8,10,13-14H,1,5,7,9,11-12,15H2,2H3,(H,29,32)

InChI Key

IBNCJCVDZOIDQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(C6=C(S5)CCCC6)C(=O)N4CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives. The allyl group is introduced through an alkylation reaction, and the final acetamide derivative is obtained by reacting the intermediate with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

Pharmacological Properties
Research indicates that acetamide derivatives can exhibit various pharmacological properties due to their structural components. Some notable activities associated with similar compounds include:

  • Anticancer Activity : Compounds with benzothieno and dibenzofuranyl structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Certain derivatives have demonstrated effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of similar benzothienopyrimidine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction . The unique structural features of acetamide derivatives may enhance their potency compared to simpler analogs.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) evaluated the antimicrobial properties of thioamide derivatives against common bacterial strains. The findings revealed that certain modifications in the acetamide structure significantly increased antibacterial activity . This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
BenzothienopyrimidineContains benzothieno and pyrimidine ringsKnown for anticancer properties
ThioacetamideSimple thioamide structureUsed in organic synthesis
N,N-DimethylacetamideContains an acetamide functional groupCommon solvent in chemical processes

The compound stands out due to its complex multi-ring structure and potential for diverse biological activities compared to simpler analogs .

Mechanism of Action

The mechanism of action of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common pathways include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidin Core

Modifications at the 3-position of the pyrimidin core significantly alter electronic and steric properties:

Compound 3-Position Substituent Acetamide Group (N-Substituent) Key Structural Features Reference
Target Compound 2-Allyl 2-Methoxy-3-dibenzofuranyl Dibenzofuran enhances aromaticity
2-{[3-(4-Ethoxyphenyl)-...}acetamide 4-Ethoxyphenyl 4-Methylphenyl Ethoxy group increases hydrophobicity
N-(2,6-Dimethylphenyl)-...acetamide 2-Allyl 2,6-Dimethylphenyl Methyl groups improve metabolic stability
2-{[3-(4-Chlorophenyl)-...}acetamide 4-Chlorophenyl 4-(Diethylamino)phenyl Chlorine enhances electron-withdrawing effects
CRCM5484 () Furan-2-ylmethyl 2-Methylpyridin-3-yl Heterocyclic groups modulate solubility

Key Observations :

  • Allyl vs. Aryl Substituents : The allyl group in the target compound and provides conformational flexibility, whereas aryl groups (e.g., 4-chlorophenyl in ) enhance rigidity and π-stacking.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and ethoxy () groups donate electrons, while chlorine () withdraws electrons, affecting reactivity and binding.

Acetamide Group Modifications

The N-substituent on the acetamide moiety influences target affinity and pharmacokinetics:

  • Dibenzofuranyl Group (Target Compound) : The fused aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Methylpyridinyl Group (CRCM5484, ) : Combines aromaticity with hydrogen-bonding capability via the pyridine nitrogen.

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic molecule characterized by its intricate multi-ring structure and thioamide functional group. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Chemical Structure

The chemical formula for this compound is C25H27N3O2S2C_{25}H_{27}N_3O_2S_2, and it features several unique structural components:

  • Benzothienopyrimidine Moiety : Known for its potential anticancer properties.
  • Dibenzofuranyl Group : Associated with various pharmacological effects.
  • Thioamide Functional Group : Impacts the reactivity and biological interactions of the compound.

Anticholinesterase Activity

Recent studies have highlighted the potential of acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD) pathology. Inhibition of BChE can enhance cholinergic transmission and improve cognitive function in AD patients.

A study synthesized various substituted acetamide derivatives and evaluated their inhibitory effects on BChE. Among these derivatives, the compound 8c exhibited significant inhibition with an IC50 value of 3.94±0.16μM3.94\pm 0.16\mu M, demonstrating its potential as a therapeutic agent for AD .

Antimicrobial Properties

The structural components of this acetamide derivative suggest potential antimicrobial activity. Compounds with similar benzothieno and dibenzofuranyl structures have shown varying degrees of activity against gram-positive and gram-negative bacteria. For instance, some analogs demonstrated moderate efficacy against specific bacterial strains due to the presence of multiple methoxy groups which enhance solubility and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives:

CompoundStructural FeaturesBiological Activity
8cBenzothienopyrimidine + ThioamideHigh BChE inhibition (IC50 = 3.94 μM)
BenzothienopyrimidineContains benzothieno and pyrimidine ringsKnown for anticancer properties
ThioacetamideSimple thioamide structureUsed in organic synthesis

The presence of specific functional groups such as methoxy or piperidine moieties has been shown to enhance biological activity significantly .

Synthesis Methods

The synthesis of this acetamide derivative can be approached through various strategies:

  • Thioamide Formation : Reaction between an amine and a thioketone.
  • Cyclization Reactions : Formation of the benzothienopyrimidine core via cyclization methods.
  • Functional Group Modifications : Introduction of methoxy or dibenzofuranyl groups through electrophilic substitutions.

Case Study 1: Inhibition Mechanism Analysis

A detailed kinetic study on compound 8c revealed that it acts as a mixed inhibitor of BChE. The Lineweaver-Burk plots indicated that both maximum velocity (VmaxV_{max}) and Michaelis constant (KmK_m) changed with increasing inhibitor concentration, suggesting complex interactions within the active site of the enzyme .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of structurally similar acetamide derivatives against various bacterial strains. The results showed that compounds with higher lipophilicity exhibited better membrane penetration and antibacterial activity .

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